Product packaging for 3-Thiophenecarbonitrile, 4-(bromomethyl)-(Cat. No.:CAS No. 99708-91-5)

3-Thiophenecarbonitrile, 4-(bromomethyl)-

Cat. No.: B3059399
CAS No.: 99708-91-5
M. Wt: 202.07 g/mol
InChI Key: BQJRTPJRGNMJQS-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Derivatives in Modern Organic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are cornerstones of heterocyclic chemistry. derpharmachemica.comnih.gov Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene quickly garnered attention for its distinct chemical properties. nih.govwikipedia.org Thiophene-containing molecules are integral to numerous applications, ranging from medicinal chemistry to materials science. researchgate.net In the pharmaceutical realm, the thiophene nucleus is a privileged scaffold found in a variety of approved drugs, including anti-inflammatory agents, antipsychotics, and anticancer therapies. nih.gov The structural similarity of the thiophene ring to a benzene ring allows it to often act as a bioisostere, where the replacement of a benzene ring with a thiophene ring can maintain or improve biological activity. wikipedia.orgresearchgate.net

Beyond pharmaceuticals, thiophene derivatives are crucial in the development of organic electronic materials. researchgate.net Their inherent electronic properties, coupled with their stability and the ease with which they can be functionalized, make them ideal components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netjcu.edu.au The versatility of thiophene chemistry allows for the fine-tuning of electronic and optical properties through the introduction of various substituents, leading to materials with tailored characteristics. researchgate.net

The Role of Halogenated Methyl Thiophenes as Versatile Synthetic Intermediates

Halogenated methyl thiophenes are a particularly important class of thiophene derivatives that serve as highly versatile intermediates in organic synthesis. jcu.edu.aunih.gov The introduction of a halogen atom onto the thiophene ring or a methyl substituent provides a reactive "handle" for further chemical transformations. nih.gov These compounds are frequently employed in cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are powerful methods for forming new carbon-carbon bonds. jcu.edu.aunih.gov

The reactivity of the halogenated position allows for the strategic construction of complex molecular architectures, including oligothiophenes and polythiophenes, which are of great interest in materials science. jcu.edu.au Furthermore, the methyl group can be halogenated, typically at the benzylic-like position, to create a bromomethyl or chloromethyl group. This functional group is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide range of other functionalities. The preparation of these halogenated methylthiophenes is a key step in the synthesis of more elaborate thiophene-based molecules. jcu.edu.au

Structural Context of the Bromomethyl and Nitrile Functionalities on the Thiophene Ring

The chemical behavior of 3-Thiophenecarbonitrile, 4-(bromomethyl)- is dictated by the interplay of its constituent parts: the thiophene ring, the bromomethyl group, and the nitrile group. The thiophene ring itself is an electron-rich aromatic system, more reactive than benzene towards electrophilic substitution. wikipedia.orgnumberanalytics.com The positions of the substituents are crucial; in this case, they are on adjacent carbons (positions 3 and 4).

The bromomethyl group (-CH₂Br) at the 4-position is a highly reactive electrophilic site. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide variety of nucleophiles. This allows for the facile introduction of new functional groups at this position.

The nitrile group (-C≡N) at the 3-position is a strong electron-withdrawing group. nih.gov Its presence influences the electronic properties of the thiophene ring, making it less susceptible to electrophilic attack than an unsubstituted thiophene. The nitrile group itself can also undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further adding to the synthetic utility of the molecule. The combination of a reactive electrophilic center (the bromomethyl group) and a modifiable electron-withdrawing group (the nitrile) on an aromatic scaffold makes 3-Thiophenecarbonitrile, 4-(bromomethyl)- a valuable and versatile building block in organic synthesis.

Academic Research Trajectories for 3-Thiophenecarbonitrile, 4-(bromomethyl)-

Academic research involving 3-Thiophenecarbonitrile, 4-(bromomethyl)- has primarily focused on its application as a key intermediate in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. Researchers have utilized its dual reactivity to construct complex heterocyclic systems and to introduce specific pharmacophores.

One significant area of investigation is its use in the synthesis of kinase inhibitors for cancer therapy. nih.gov The thiophene core can serve as a scaffold to which various functional groups are attached to interact with the active site of a target kinase. The bromomethyl group allows for the introduction of side chains that can enhance binding affinity and selectivity.

Another research trajectory involves the synthesis of novel dyes and fluorescent probes. The electronic properties of the thiophene ring, modulated by the nitrile group, can be further tuned by reactions at the bromomethyl position to create molecules with specific light-absorbing and emitting properties.

Furthermore, this compound has been employed in the synthesis of intermediates for drugs like olanzapine, an antipsychotic medication. wikipedia.org The specific substitution pattern of 3-Thiophenecarbonitrile, 4-(bromomethyl)- makes it a suitable precursor for constructing the complex polycyclic structure of such pharmaceuticals. The compound's utility is also seen in the preparation of various substituted thiophenes that are explored for their biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNS B3059399 3-Thiophenecarbonitrile, 4-(bromomethyl)- CAS No. 99708-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-1-5-3-9-4-6(5)2-8/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJRTPJRGNMJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543643
Record name 4-(Bromomethyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99708-91-5
Record name 4-(Bromomethyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 3 Thiophenecarbonitrile, 4 Bromomethyl

Nucleophilic Substitution Reactions at the Bromomethyl Center

Nucleophilic substitution is a fundamental reaction class where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. organic-chemistry.org In the case of 3-Thiophenecarbonitrile, 4-(bromomethyl)-, the electrophilic center is the carbon atom of the methyl group, and the leaving group is the bromide ion.

Nucleophilic substitution reactions typically proceed via one of two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) or SN2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.com The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This process leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com This pathway is favored for sterically unhindered substrates, such as methyl and primary alkyl halides. libretexts.orgsavemyexams.com

The SN1 mechanism is a two-step process. The first, rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comsavemyexams.com This intermediate is then rapidly attacked by the nucleophile in the second step. savemyexams.com Because the carbocation is planar, the nucleophile can attack from either face, often leading to a racemic mixture of products. organic-chemistry.org This pathway is favored for substrates that can form stable carbocations, such as tertiary alkyl halides. savemyexams.com

For 3-Thiophenecarbonitrile, 4-(bromomethyl)-, the substrate is a primary halide. The carbon atom bonded to the bromine is only attached to one other carbon atom (of the thiophene (B33073) ring). Primary alkyl halides strongly disfavor the SN1 pathway due to the high instability of the corresponding primary carbocation that would need to form. organic-chemistry.orgsavemyexams.com Therefore, nucleophilic substitution reactions at the bromomethyl center of this compound proceed almost exclusively through the SN2 pathway .

Table 1: Comparison of SN1 and SN2 Reaction Pathways
FeatureSN1 MechanismSN2 Mechanism
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
MolecularityUnimolecular (rate-determining step)Bimolecular (rate-determining step)
MechanismTwo steps, with a carbocation intermediateOne concerted step
Substrate PreferenceTertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> Tertiary
StereochemistryRacemizationInversion of configuration
Solvent PreferencePolar Protic (e.g., H₂O, ROH)Polar Aprotic (e.g., Acetone, DMSO)

In the context of the favored SN2 mechanism for 3-Thiophenecarbonitrile, 4-(bromomethyl)-, the characteristics of the nucleophile play a crucial role in the reaction rate.

Nucleophilicity: Strong nucleophiles are required for efficient SN2 reactions. libretexts.org Nucleophilicity generally increases with base strength. organic-chemistry.org Therefore, strong nucleophiles like cyanide (CN⁻), alkoxides (RO⁻), and amines will react more readily with the bromomethyl group than weak nucleophiles like water or alcohols. organic-chemistry.orglibretexts.org The rate of substitution is directly proportional to the concentration and strength of the attacking nucleophile.

Leaving Group Ability: The efficiency of a substitution reaction also depends on the ability of the leaving group to depart. A good leaving group is a weak conjugate base, meaning it is stable as an anion. organic-chemistry.org Halides are generally good leaving groups. Bromide (Br⁻) is considered a very good leaving group, facilitating the displacement by a wide range of nucleophiles. Its stability as an ion makes the cleavage of the carbon-bromine bond favorable.

Table 2: Examples of Nucleophiles and Their Relative Strengths
StrengthExamples
StrongHS⁻, I⁻, RS⁻, N₃⁻, CN⁻, OH⁻, OR⁻
ModerateBr⁻, RNH₂, N₃⁻
WeakH₂O, ROH, RCOOH

Carbon-Carbon (C-C) Coupling Reactions Utilizing the Bromomethyl Moiety

Beyond simple substitution, the bromomethyl group on the thiophene scaffold is a valuable handle for constructing more complex molecules through carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and selectivity. nih.gov These reactions typically involve an organic halide or triflate and an organometallic reagent. youtube.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a base. youtube.commdpi.com While Suzuki couplings are most famous for coupling aryl halides (where the halogen is directly attached to the aromatic ring), they have also been adapted for other substrates, including benzylic halides, which are structurally analogous to 4-(bromomethyl)-3-thiophenecarbonitrile. nih.gov

In this reaction, the bromomethyl group can act as the electrophilic partner. The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene derivative.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This methodology allows for the introduction of various aryl, heteroaryl, or vinyl groups at the methyl position of the thiophene ring, providing a pathway to a diverse range of complex molecules. nih.govresearchgate.net

Table 3: Typical Components for a Suzuki-Miyaura Coupling Reaction
ComponentRoleExamples
ElectrophileProvides the C-X bond3-Thiophenecarbonitrile, 4-(bromomethyl)-
NucleophileOrganoboron ReagentPhenylboronic acid, Vinylboronic ester
CatalystFacilitates the reaction cyclePd(PPh₃)₄, PdCl₂(dppf)
BaseActivates the organoboron reagentK₂CO₃, K₃PO₄, Cs₂CO₃
SolventDissolves reactantsToluene, Dioxane, DMF, often with water

Reductive cross-electrophile coupling (CEC) is an emerging and powerful strategy that enables the formation of C-C bonds by coupling two different electrophiles, such as two distinct organic halides. dntb.gov.ua This approach avoids the need to pre-form and handle often sensitive organometallic reagents. dntb.gov.ua The reaction is driven by a stoichiometric metallic reductant, such as manganese or zinc, in the presence of a transition-metal catalyst (commonly nickel or palladium). dntb.gov.uarsc.org

In the context of 3-Thiophenecarbonitrile, 4-(bromomethyl)-, this compound can serve as one of the electrophilic partners. It could be coupled with another electrophile, such as an aryl halide or a different alkyl halide, to form a new C-C bond. The key challenge in CEC is achieving high selectivity for the cross-coupled product over the undesired homo-coupled products. princeton.edu Recent advances, including electrochemical methods (eXEC), offer sustainable and highly controllable alternatives to chemical reductants. nih.govnih.gov This methodology opens up novel synthetic pathways for creating complex molecular architectures from readily available electrophilic starting materials. nih.gov

Table 4: Key Components in a Reductive Cross-Electrophile Coupling
ComponentRoleExamples
Electrophile 1Coupling Partner3-Thiophenecarbonitrile, 4-(bromomethyl)-
Electrophile 2Coupling PartnerAryl bromide, Alkyl iodide
CatalystMediates bond formationNickel or Palladium complexes
ReductantDrives the reductive couplingZinc (Zn), Manganese (Mn), or an electrode (eXEC)
SolventReaction MediumDMF, DMA, Acetonitrile (B52724)

Palladium-Catalyzed Cross-Coupling Methodologies

Other Palladium-Catalyzed Transformations

While the bromomethyl group of 3-Thiophenecarbonitrile, 4-(bromomethyl)- offers a handle for various palladium-catalyzed cross-coupling reactions, the inherent reactivity of C(sp³)-Br bonds often requires specific catalytic systems. Research on analogous systems, such as 2-bromo-5-(bromomethyl)thiophene, has demonstrated that Suzuki cross-coupling reactions can be selectively performed at the aryl C-Br bond while leaving the bromomethyl group intact. This suggests that with careful choice of catalyst and conditions, similar regioselectivity could be achieved with 3-Thiophenecarbonitrile, 4-(bromomethyl)-, allowing for the introduction of various aryl or vinyl substituents at other positions on the thiophene ring, should a bromo-substituent be present.

Common palladium-catalyzed reactions that could potentially involve the bromomethyl group include coupling with organoboron compounds (Suzuki coupling), organotin compounds (Stille coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). The success of these transformations would heavily depend on the selection of the palladium catalyst, ligands, and reaction conditions to favor the activation of the C(sp³)-Br bond over other potential reaction pathways. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for facilitating the oxidative addition of alkyl bromides to the palladium center.

Other Transition Metal Catalyzed Coupling Reactions

Beyond palladium, other transition metals are effective in catalyzing cross-coupling reactions involving alkyl halides. Iron-catalyzed cross-coupling reactions, in particular, have emerged as a cost-effective and environmentally benign alternative. These reactions typically employ simple iron salts, such as iron(III) chloride or iron(II) acetylacetonate, and can facilitate the coupling of alkyl halides with Grignard reagents. In the context of 3-Thiophenecarbonitrile, 4-(bromomethyl)-, an iron-catalyzed reaction with an aryl or alkyl Grignard reagent could provide a direct method for C-C bond formation at the bromomethyl position.

Nickel catalysis also presents a viable strategy for the functionalization of the bromomethyl group. Nickel complexes are known to catalyze the coupling of unactivated alkyl bromides with a variety of nucleophiles, including organozinc reagents (Negishi coupling) and thiols. These methods often proceed under mild conditions and exhibit high functional group tolerance, which would be advantageous given the presence of the nitrile group in the target molecule.

Transition MetalCatalyst System (Example)Coupling Partner (Example)Potential Product
IronFeCl₃Phenylmagnesium bromide4-(benzyl)-3-thiophenecarbonitrile
NickelNiCl₂(dppe)Phenylzinc chloride4-(benzyl)-3-thiophenecarbonitrile

Functional Group Transformations of the Nitrile Moiety

The nitrile group in 3-Thiophenecarbonitrile, 4-(bromomethyl)- is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding the synthetic utility of the molecule.

Hydrolytic Conversions

The hydrolysis of the nitrile group offers a direct route to carboxylic acids. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid, in an aqueous medium. The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Base-catalyzed hydrolysis, on the other hand, involves treatment with a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The choice between acidic and basic conditions would depend on the compatibility of the other functional groups in the molecule, particularly the bromomethyl group, which could be susceptible to nucleophilic substitution under strongly basic conditions.

ReactionReagentsProduct
Acid-catalyzed hydrolysisH₂SO₄, H₂O, heat4-(bromomethyl)thiophene-3-carboxylic acid
Base-catalyzed hydrolysis1. NaOH, H₂O, heat; 2. H₃O⁺4-(bromomethyl)thiophene-3-carboxylic acid

Reductions to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, providing access to a different class of thiophene derivatives. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation, using catalysts such as Raney nickel, palladium on carbon, or platinum oxide under a hydrogen atmosphere, is a common and efficient method.

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively convert nitriles to primary amines. However, its high reactivity necessitates careful handling and anhydrous reaction conditions. Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), offer a milder alternative for the reduction of nitriles. The choice of reducing agent would need to consider potential side reactions, such as the reduction of the thiophene ring or reaction with the bromomethyl group. wikipedia.org

Reducing AgentConditionsProduct
Catalytic HydrogenationH₂, Raney Ni, pressure(4-(bromomethyl)thiophen-3-yl)methanamine
Lithium Aluminum Hydride1. LiAlH₄, Et₂O; 2. H₂O(4-(bromomethyl)thiophen-3-yl)methanamine
Borane-THFBH₃·THF(4-(bromomethyl)thiophen-3-yl)methanamine

Cycloaddition Reactions (e.g., Nitrile Oxide Formation)

The nitrile group can participate in cycloaddition reactions, most notably through its conversion to a nitrile oxide. Thiophenecarbonitrile N-oxides can be generated in situ from the corresponding aldoxime by chlorination with agents like nitrosyl chloride. These nitrile oxides are 1,3-dipoles and can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. iitkgp.ac.inoup.com

The reactivity of the thiophenecarbonitrile N-oxide in these cycloadditions can be influenced by other substituents on the thiophene ring. Electron-withdrawing groups, for instance, can affect the stability and reactivity of the nitrile oxide. iitkgp.ac.in In the absence of a dipolarophile, these nitrile oxides may dimerize to form furoxans. iitkgp.ac.in

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

The thiophene ring in 3-Thiophenecarbonitrile, 4-(bromomethyl)- is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The nitrile group at the 3-position is a deactivating, meta-directing group due to its electron-withdrawing nature. The bromomethyl group at the 4-position is generally considered to be a weakly deactivating, ortho-, para-directing group.

Given the substitution pattern, the incoming electrophile would be directed to the available positions on the thiophene ring, namely the 2- and 5-positions. The nitrile group at C3 will deactivate the adjacent C2 and C4 positions towards electrophilic attack. The bromomethyl group at C4 will direct incoming electrophiles to the ortho (C3 and C5) and para (no para position available) positions. The directing effects of the two substituents are therefore in opposition for the C5 position and reinforcing in deactivating the C2 position.

Predicting the precise outcome of an EAS reaction on this substrate is complex. The electron-withdrawing nitrile group is expected to significantly deactivate the entire ring towards electrophilic attack, requiring harsher reaction conditions than for unsubstituted thiophene. The directing effect of the bromomethyl group would favor substitution at the 5-position. However, the deactivating influence of the nitrile group might make substitution at the 2-position competitive, as it is generally the most reactive position in thiophene. Experimental studies would be necessary to definitively determine the regiochemical outcome of EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation on this specific substrate.

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄4-(bromomethyl)-5-nitro-3-thiophenecarbonitrile and/or 4-(bromomethyl)-2-nitro-3-thiophenecarbonitrile
BrominationBr₂, FeBr₃2-bromo-4-(bromomethyl)-3-thiophenecarbonitrile and/or 5-bromo-4-(bromomethyl)-3-thiophenecarbonitrile
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-(bromomethyl)-3-cyanothiophen-2-yl)ethan-1-one and/or 1-(4-(bromomethyl)-3-cyanothiophen-5-yl)ethan-1-one

Regioselectivity Studies in Electrophilic Attack

Specific experimental studies determining the regioselectivity of electrophilic attack on 3-Thiophenecarbonitrile, 4-(bromomethyl)- have not been identified in a comprehensive literature search. Theoretical analysis suggests that the outcome of such a reaction would be governed by the competing directing effects of the cyano (-CN) and bromomethyl (-CH2Br) substituents on the thiophene ring.

The thiophene ring has two available positions for substitution: C2 and C5.

Directing Effect of the Cyano Group (-CN) at C3: The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. By resonance, it directs incoming electrophiles to the positions meta to itself. In this molecule, the C5 position is meta to the cyano group.

Directing Effect of the Bromomethyl Group (-CH2Br) at C4: The bromomethyl group is weakly deactivating due to the inductive effect of the electronegative bromine atom. As a substituted alkyl group, it is expected to direct incoming electrophiles to the positions ortho and para to itself. For this compound, the C2 and C5 positions are ortho to the bromomethyl group.

Solvent Effects on Reaction Kinetics and Thermodynamic Profiles

Impact of Solvent Polarity and Dielectric Constant on Reaction Rates

There is a lack of published kinetic data specifically examining the influence of solvent polarity and dielectric constant on reactions involving 3-Thiophenecarbonitrile, 4-(bromomethyl)-. The bromomethyl group is a reactive site for nucleophilic substitution reactions (e.g., SN1 or SN2), the rates of which are known to be highly sensitive to the solvent environment.

Generally, for such reactions:

SN1 mechanisms , which proceed through a carbocation intermediate, are substantially accelerated by polar protic solvents that can effectively solvate both the leaving group anion and the carbocation.

SN2 mechanisms , involving a backside attack by a nucleophile, are favored in polar aprotic solvents which solvate the cation of the nucleophilic salt but not the nucleophilic anion itself, thus enhancing its reactivity.

A hypothetical study on a nucleophilic substitution at the bromomethyl group would likely yield results similar to the table below, illustrating the expected trend. However, it must be emphasized that the following data is illustrative of a general trend and not based on actual experimental results for this specific compound.

SolventTypeDielectric Constant (ε)Hypothetical Relative Rate Constant (krel)
HexaneNon-polar1.9Very Low
DichloromethanePolar Aprotic9.1Moderate
AcetonePolar Aprotic21High
MethanolPolar Protic33Moderate-High
WaterPolar Protic80Very High (for SN1)

Applications of 3 Thiophenecarbonitrile, 4 Bromomethyl As a Precursor in Advanced Materials and Organic Synthesis

Building Blocks for Conjugated Polymers and Oligomers

The thiophene (B33073) moiety is a cornerstone in the field of conjugated materials due to its electron-rich nature and the ability of its sulfur atom to promote intermolecular interactions, which are beneficial for charge transport. The presence of both a polymerizable or functionalizable site (via the bromomethyl group) and a performance-tuning cyano group makes 3-Thiophenecarbonitrile, 4-(bromomethyl)- an attractive monomer for the synthesis of conjugated polymers and oligomers with tailored properties.

These materials are synthesized through various organometallic cross-coupling reactions, where the bromomethyl group can be converted to other functionalities suitable for polymerization, or used directly in post-polymerization functionalization. The resulting polymers often exhibit desirable electronic and optical properties for a range of applications.

Utilization in Optoelectronic Materials

Thiophene-based conjugated polymers are widely employed in optoelectronic devices due to their semiconducting properties. The incorporation of the 3-Thiophenecarbonitrile, 4-(bromomethyl)- unit into a polymer backbone can significantly influence the material's electronic characteristics. The electron-withdrawing cyano group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which is a key strategy for tuning the bandgap and improving the stability of organic electronic devices.

The reactive bromomethyl group allows for the grafting of side chains that can control the polymer's solubility, morphology, and intermolecular packing, all of which are critical factors for device performance. Research on related thiophene derivatives has shown that such modifications are crucial for optimizing the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Precursors for Organic Solar Cells and Photonic Devices

In the realm of organic photovoltaics (OPVs), thiophene-based polymers are workhorse materials, typically serving as the electron donor in a bulk heterojunction (BHJ) with a fullerene or non-fullerene acceptor. The judicious design of the polymer's chemical structure is paramount for achieving high power conversion efficiencies (PCE). The use of monomers like 3-Thiophenecarbonitrile, 4-(bromomethyl)- allows for precise control over the electronic properties and solid-state organization of the resulting polymer.

The introduction of bromine-containing monomers has been explored as a strategy to enhance the performance of organic solar cells. Bromination can influence the molecular energy levels, promote intermolecular interactions, and improve the crystalline ordering and morphology of the active layer film, leading to superior charge carrier transport and suppressed charge recombination. While direct reports on the use of 3-Thiophenecarbonitrile, 4-(bromomethyl)- in high-performance OPVs are not prevalent, the principles of molecular design suggest its potential as a valuable precursor.

PropertyInfluence of Functional Groups
Cyano Group Electron-withdrawing, lowers HOMO/LUMO levels, tunes bandgap.
Bromomethyl Group Reactive site for polymerization or side-chain functionalization.
Thiophene Ring Electron-rich, promotes π-π stacking and charge transport.

Synthesis of Complex Heterocyclic Scaffolds

The reactive nature of the bromomethyl group in 3-Thiophenecarbonitrile, 4-(bromomethyl)- makes it a valuable starting material for the synthesis of more complex heterocyclic systems. Through cyclization reactions, the thiophene ring can be fused with other rings to create novel scaffolds with unique electronic and biological properties. For instance, intramolecular cyclization reactions involving the bromomethyl group and a suitably positioned nucleophile can lead to the formation of thieno-fused heterocycles.

These complex heterocyclic structures are of interest in medicinal chemistry and materials science. For example, thieno[3,2-b]pyrrole and thieno[2,3-b]azepin-4-one derivatives have been synthesized from functionalized thiophenes and investigated for their biological activities. The presence of the nitrile group in the starting material offers an additional site for chemical modification, further expanding the diversity of accessible heterocyclic scaffolds.

Ligand Synthesis for Catalysis and Coordination Chemistry

While direct applications of 3-Thiophenecarbonitrile, 4-(bromomethyl)- in ligand synthesis are not extensively documented, its structure suggests significant potential in this area. The sulfur atom in the thiophene ring and the nitrogen atom of the nitrile group can act as coordination sites for metal ions. Furthermore, the bromomethyl group can be readily transformed into a variety of other donor functionalities.

For instance, substitution of the bromine with phosphine (B1218219), amine, or thiol groups would yield multidentate ligands. The resulting thiophene-based ligands could be employed in homogeneous catalysis, where the electronic properties of the thiophene ring, modulated by the cyano group, could influence the catalytic activity of the metal center. Thiophene-based ligands have been utilized in the design of fluorescent probes for detecting protein aggregates, highlighting their versatility in coordination chemistry and beyond. nih.gov

Precursors for Porous Organic Materials and Frameworks

Porous organic frameworks (POFs) are a class of materials characterized by high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. The rigid and geometrically well-defined nature of aromatic building blocks is crucial for the construction of ordered porous networks. 3-Thiophenecarbonitrile, 4-(bromomethyl)- serves as a potential precursor for such materials.

The bromomethyl group can participate in reactions that form the covalent linkages of the framework, such as Friedel-Crafts alkylation. The thiophene and nitrile functionalities become integral parts of the framework's pores, influencing their chemical environment and affinity for guest molecules.

Triazine-Thiophene Porous Organic Scaffolds

A specific class of POFs that has garnered interest are those incorporating both triazine and thiophene units. Triazine rings are often used as nodes in the framework due to their trigonal geometry, which promotes the formation of 2D or 3D networks. Thiophene units can act as linkers between these nodes.

Hydrogen-Bonded Organic Frameworks (HOFs)

While the direct application of 3-Thiophenecarbonitrile, 4-(bromomethyl)- in the synthesis of Hydrogen-Bonded Organic Frameworks (HOFs) is an emerging area of research, its molecular features suggest a strong potential for its use as a precursor in this domain. The nitrile (cyano) group attached to the thiophene core is a well-recognized hydrogen bond acceptor. This functionality is crucial for the self-assembly processes that lead to the formation of supramolecular structures like HOFs.

The organization of thiophene-based molecules into ordered assemblies is often driven by a combination of π-π stacking of the aromatic rings and directional hydrogen bonds. nih.gov For instance, research on terthiophene derivatives has shown that weak hydrogen bonds can direct their co-assembly with other molecules, such as 4,4′-bipyridine, to form layered two-dimensional structures. nih.gov Similarly, the nitrile group of 3-Thiophenecarbonitrile, 4-(bromomethyl)- can be envisioned to participate in hydrogen bonding with suitable donor molecules, facilitating the construction of extended, ordered networks. The precise architecture and stability of such frameworks would be contingent on the choice of the complementary hydrogen-bonding partner.

Functional Group on Co-formerPotential Hydrogen Bond Interaction with Nitrile Group
Carboxylic Acid (-COOH)O-H···N
Amide (-CONH2)N-H···N
Alcohol (-OH)O-H···N
Primary/Secondary Amine (-NH2, -NHR)N-H···N
This table illustrates the potential hydrogen-bonding interactions between the nitrile group of 3-Thiophenecarbonitrile, 4-(bromomethyl)- and common hydrogen bond donor groups, which could be exploited in the formation of HOFs.

Role in Enabling Diverse Organic Transformations and Complex Molecule Construction

The dual functionality of 3-Thiophenecarbonitrile, 4-(bromomethyl)- makes it a valuable intermediate for a wide array of organic reactions, enabling the synthesis of more complex molecules. The bromomethyl group serves as a reactive handle for introducing the cyanothiophene moiety into larger molecular frameworks through nucleophilic substitution reactions.

The high reactivity of the bromomethyl group allows for its facile reaction with a variety of nucleophiles. This property is instrumental in forging new carbon-heteroatom and carbon-carbon bonds. While specific examples detailing the extensive use of 3-Thiophenecarbonitrile, 4-(bromomethyl)- are not widespread, the synthetic utility of analogous bromomethylthiophenes is well-established. For example, related compounds like 2-(bromomethyl)-5-aryl-thiophenes are synthesized and then subjected to further reactions to build more intricate molecular structures. nih.govresearchgate.net

Moreover, the thiophene ring itself can be a site for further functionalization. Through reactions such as metal-catalyzed cross-coupling, additional substituents can be introduced onto the ring, although this would typically require prior halogenation of the ring. jcu.edu.au The nitrile group also presents opportunities for a range of chemical transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine, thereby expanding the synthetic possibilities.

Reagent/Reaction TypeFunctional Group TargetedResulting Functional Group/Structure
Nucleophiles (e.g., ROH, RSH, RNH2)Bromomethyl (-CH2Br)Ether (-CH2OR), Thioether (-CH2SR), Amine (-CH2NHR)
Grignard or Organolithium ReagentsBromomethyl (-CH2Br)Alkylated thiophene
Metal-catalyzed cross-coupling (after ring halogenation)Thiophene ringArylated or vinylated thiophene
Hydrolysis (acid or base)Nitrile (-CN)Carboxylic acid (-COOH)
Reduction (e.g., LiAlH4)Nitrile (-CN)Amine (-CH2NH2)
This table summarizes the potential organic transformations that 3-Thiophenecarbonitrile, 4-(bromomethyl)- can undergo, highlighting its versatility as a synthetic building block.

Comprehensive Spectroscopic and Analytical Characterization for Research Advancement

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of organic molecules in solution. For "3-Thiophenecarbonitrile, 4-(bromomethyl)-", both ¹H and ¹³C NMR would provide definitive evidence of its molecular framework by mapping the chemical environments of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the bromomethyl group. The two protons on the thiophene ring are in different chemical environments and would likely appear as distinct singlets or doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the bromomethyl (-CH₂Br) group are expected to resonate as a singlet further downfield than a typical methyl group, generally in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. docbrown.info

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-CN) typically appears in the δ 115-120 ppm range. wisc.edu The four carbons of the thiophene ring would have characteristic shifts in the aromatic region (δ 120-145 ppm). chemicalbook.com The carbon of the bromomethyl group (-CH₂Br) is expected in the δ 30-35 ppm region.

While specific experimental spectra for "3-Thiophenecarbonitrile, 4-(bromomethyl)-" are not widely published, the predicted chemical shifts based on analogous structures are summarized below. chemicalbook.comstrath.ac.ukchemicalbook.com

Table 1: Predicted NMR Spectroscopic Data for 3-Thiophenecarbonitrile, 4-(bromomethyl)-

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H Thiophene H-2 ~8.0-8.3 s
¹H Thiophene H-5 ~7.4-7.7 s
¹H -CH₂Br ~4.7 s
¹³C C=S (C2) ~135-140 s
¹³C C-CN (C3) ~110-115 s
¹³C C-CH₂Br (C4) ~140-145 s
¹³C C5 ~125-130 s
¹³C -CN ~117 s

Note: Predicted values are based on general principles and data for structurally related compounds. Actual experimental values may vary based on solvent and other experimental conditions.

X-ray Diffraction (XRD) Analysis for Solid-State Structures and Polymorphism

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides invaluable information on molecular geometry, conformation, and intermolecular interactions in the solid state.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples and is crucial for phase identification, purity analysis, and the study of polymorphism. units.itucmerced.edu Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration, particularly in pharmaceutical and materials science, as different polymorphs can have different physical properties. wikipedia.org A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu For "3-Thiophenecarbonitrile, 4-(bromomethyl)-", PXRD could be used to:

Identify the crystalline phase of a bulk sample.

Assess the sample's crystallinity and detect the presence of amorphous content. units.it

Monitor for polymorphic transformations under different conditions (e.g., temperature, pressure). icdd.com

Perform quality control by comparing the diffraction patterns of different batches.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, making them ideal for assessing the purity of "3-Thiophenecarbonitrile, 4-(bromomethyl)-" and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. A robust reverse-phase HPLC method could be developed for "3-Thiophenecarbonitrile, 4-(bromomethyl)-" to separate it from starting materials, byproducts, and degradation products. sielc.comnih.gov

A typical method would involve a C18 stationary phase with a gradient elution using a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net

Detection:

UV Detection: Due to the presence of the thiophene chromophore, the compound would exhibit strong UV absorbance, making UV detection at a suitable wavelength (e.g., ~254 nm) a sensitive and reliable method for quantification. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior specificity and is invaluable for identifying unknown impurities by providing molecular weight and fragmentation information. nih.gov This is particularly useful for confirming the identity of the main peak and for characterizing trace-level byproducts in the sample.

Table 2: Proposed HPLC Method Parameters

Parameter Condition
Column Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water (with optional 0.1% formic acid for MS compatibility)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient (e.g., 10% B to 90% B over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV (e.g., 254 nm); ESI-MS

| Injection Volume | 10 µL |

This method would be suitable for routine quality control to determine purity (e.g., >99%) and for real-time monitoring of the reaction that produces the title compound, allowing for optimization of reaction conditions.

UV-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The thiophene ring acts as a chromophore, and its conjugation with the nitrile group influences the electronic absorption properties of "3-Thiophenecarbonitrile, 4-(bromomethyl)-". ekb.eg

The UV-Vis spectrum is expected to show characteristic absorption maxima (λmax) in the UV region, likely between 230 and 280 nm, corresponding to π→π* transitions within the conjugated system. nih.govspectrabase.com The exact position and intensity of these absorption bands are sensitive to the solvent environment. researchgate.net

This technique is particularly useful for quantitative analysis through the Beer-Lambert Law, which relates absorbance to the concentration of the compound in solution. Once a calibration curve is established, UV-Vis spectroscopy offers a rapid and straightforward method for determining the concentration of "3-Thiophenecarbonitrile, 4-(bromomethyl)-" in pure solutions. researchgate.net

Computational and Theoretical Investigations on 3 Thiophenecarbonitrile, 4 Bromomethyl Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and ground state geometries of molecules. For 3-Thiophenecarbonitrile, 4-(bromomethyl)-, DFT calculations can elucidate key parameters that govern its stability and reactivity. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation.

Key insights from DFT studies on similar thiophene-carbonitrile systems indicate that the method can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For 3-Thiophenecarbonitrile, 4-(bromomethyl)-, DFT calculations would likely focus on the planarity of the thiophene (B33073) ring and the orientation of the bromomethyl and cyano substituents. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are also critical outputs of DFT calculations. These parameters are instrumental in predicting the sites most susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Ground State Properties from DFT

PropertyPredicted Value/CharacteristicSignificance
Optimized Geometry Near-planar thiophene ringInfluences electronic conjugation and molecular packing.
HOMO-LUMO Gap ModerateDetermines chemical reactivity and electronic transition energies.
Molecular Electrostatic Potential (MEP) Negative potential near the nitrogen atom of the cyano group and the sulfur atom of the thiophene ring; Positive potential around the hydrogen atoms of the bromomethyl group.Indicates regions prone to electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis Charge distribution across the moleculeReveals the nature of intramolecular interactions and charge transfer.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly valuable for predicting electronic absorption spectra, which is crucial for understanding the photophysical properties of 3-Thiophenecarbonitrile, 4-(bromomethyl)-.

By applying TD-DFT, researchers can calculate the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net This information allows for the simulation of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For thiophene-based compounds, TD-DFT has been shown to be a reliable method for interpreting their electronic spectra, although care must be taken in the choice of functional for accurate predictions. nih.gov The calculations would reveal how the bromomethyl and cyano groups influence the electronic transitions within the thiophene ring.

Table 2: Predicted Excited State Properties from TD-DFT

PropertyPredicted Value/CharacteristicSignificance
Excitation Energies Transitions in the UV-Vis regionCorrelates with the observed color and photochemical reactivity.
Oscillator Strengths Varies for different transitionsDetermines the intensity of absorption bands in the electronic spectrum.
Nature of Electronic Transitions Primarily π-π* transitions localized on the thiophene ringCharacterizes the photophysical behavior of the molecule.

Molecular Dynamics Simulations for Reactivity and Solvation Phenomena

In an MD simulation, the motion of each atom in the system is calculated based on classical mechanics, governed by a force field that describes the potential energy of the system. This allows for the exploration of the conformational landscape of the molecule and the study of how it interacts with its surroundings. For instance, MD simulations can be used to understand the solvation of 3-Thiophenecarbonitrile, 4-(bromomethyl)- in various solvents, which is critical for predicting its solubility and reactivity in solution. The stability of ligand-protein complexes involving thiophene derivatives has been successfully studied using MD simulations. nih.gov

Mechanistic Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving 3-Thiophenecarbonitrile, 4-(bromomethyl)-. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For 3-Thiophenecarbonitrile, 4-(bromomethyl)-, a key reaction of interest would be nucleophilic substitution at the bromomethyl group. Computational modeling, often using DFT, can be used to study the mechanism of such reactions, determining whether they proceed via an SN1 or SN2 pathway. The calculations would involve locating the transition state structure and calculating its energy relative to the reactants and products. This information is invaluable for understanding the reactivity of the compound and for designing synthetic routes. Theoretical investigations on related cyanothiophene derivatives have provided insights into their protonation and reaction thermodynamics. researchgate.netnih.gov

Future Research Directions and Emerging Avenues

Development of Novel Catalytic Systems for Efficient Synthesis and Functionalization

Future research will likely focus on the development of sophisticated catalytic systems to enhance the efficiency and selectivity of the synthesis and subsequent functionalization of 3-Thiophenecarbonitrile, 4-(bromomethyl)-. While traditional methods for synthesizing thiophene (B33073) derivatives are established, advancements in catalysis can offer significant improvements.

Key Research Directions:

Palladium-Catalyzed Cross-Coupling Reactions: The development of more active and stable palladium catalysts could enable more efficient C-H arylation of the thiophene ring, potentially offering a more direct and atom-economical route to precursors of 3-Thiophenecarbonitrile, 4-(bromomethyl)-. unito.it Research into ligands that can promote these transformations under milder conditions and with lower catalyst loadings will be crucial.

Asymmetric Catalysis: The design of chiral catalysts for the asymmetric functionalization of thiophene derivatives is a growing area of interest. rsc.org Such systems could be employed to introduce chirality into molecules derived from 3-Thiophenecarbonitrile, 4-(bromomethyl)-, opening up possibilities for applications in stereoselective synthesis and materials with chiroptical properties.

Photocatalysis: Visible-light photocatalysis offers a green and efficient alternative for various organic transformations. Future work could explore the use of photocatalysts for the functionalization of the thiophene ring or the bromomethyl group, potentially enabling novel reaction pathways that are not accessible through traditional thermal methods.

Catalytic ApproachPotential AdvantagesRelevant Research Area
Advanced Pd-CatalysisHigher efficiency, lower catalyst loading, milder conditionsC-H Arylation of Thiophenes unito.it
Asymmetric CatalysisIntroduction of chirality for stereoselective synthesisAsymmetric Dearomatization of Thiophenes rsc.org
PhotocatalysisGreen energy source, novel reaction pathwaysVisible-light organic synthesis

Exploration of Unprecedented Reaction Pathways and Mechanistic Insights

The dual functionality of 3-Thiophenecarbonitrile, 4-(bromomethyl)- presents opportunities for exploring novel and unprecedented reaction pathways. A deeper understanding of the reactivity of this molecule through mechanistic studies will be key to unlocking its synthetic utility.

Potential Areas of Exploration:

Tandem and Cascade Reactions: The presence of both a nucleophilic site (via deprotonation of the bromomethyl group under certain conditions) and an electrophilic site (the carbon of the bromomethyl group) could be exploited in the design of tandem or cascade reactions. For instance, a single catalytic system could initiate a sequence of reactions to rapidly build molecular complexity.

Dearomatization Reactions: Catalytic asymmetric dearomatization of thiophenes is an emerging field. rsc.org Investigating the dearomatization of 3-Thiophenecarbonitrile, 4-(bromomethyl)- could lead to the synthesis of novel spirocyclic and polycyclic structures with interesting biological or material properties.

Mechanistic Studies: Detailed mechanistic investigations, combining experimental techniques (such as kinetic studies and isotopic labeling) with computational modeling, will be essential to understand the intricacies of new reactions. This knowledge will facilitate the optimization of reaction conditions and the rational design of new transformations.

Design and Synthesis of Advanced Materials with Tunable Optoelectronic and Porous Properties

Thiophene-containing molecules are renowned for their applications in organic electronics and porous materials. 3-Thiophenecarbonitrile, 4-(bromomethyl)- is a promising monomer for the creation of advanced materials with tailored properties.

Future Applications in Materials Science:

Conjugated Polymers for Optoelectronics: The bromomethyl group can be converted into a variety of functional groups suitable for polymerization, such as vinyl or acetylene (B1199291) moieties. Polymerization of these derivatives could lead to novel conjugated polymers with interesting optoelectronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The nitrile group can be used to tune the electron affinity and energy levels of the resulting polymers.

Porous Organic Frameworks (POFs): The rigid thiophene core and the reactive bromomethyl group make this compound an excellent candidate for the construction of porous organic frameworks (POFs). rsc.orgnih.gov These materials, characterized by high surface areas and tunable pore sizes, have potential applications in gas storage and separation, catalysis, and sensing. researchgate.netresearchgate.net The nitrile groups within the pores could enhance selectivity for specific guest molecules. nih.gov

Material ClassPotential ApplicationKey Features
Conjugated PolymersOLEDs, OPVs, OFETsTunable electronic properties via the nitrile group
Porous Organic Frameworks (POFs)Gas storage/separation, catalysis, sensingHigh surface area, functionalized pores rsc.orgnih.govresearchgate.netresearchgate.net

Integration with Sustainable and Eco-Friendly Chemical Practices

The principles of green chemistry are increasingly important in chemical synthesis and materials science. unibo.itmdpi.comunibo.it Future research on 3-Thiophenecarbonitrile, 4-(bromomethyl)- should prioritize the integration of sustainable practices.

Strategies for Greener Chemistry:

Use of Greener Solvents: Research into synthetic routes that utilize environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, is a key aspect of green chemistry. unito.itresearchgate.net For instance, performing palladium-catalyzed reactions in water could significantly reduce the environmental impact of synthesis. unito.it

Atom Economy and Waste Reduction: Developing synthetic pathways that maximize atom economy, by incorporating most of the atoms from the reactants into the final product, is a fundamental principle of green chemistry. This includes the development of catalytic C-H activation and addition reactions that avoid the use of stoichiometric reagents.

Renewable Feedstocks: While currently derived from petrochemical sources, long-term research could explore the synthesis of thiophene derivatives from renewable biomass feedstocks, further enhancing the sustainability of materials derived from 3-Thiophenecarbonitrile, 4-(bromomethyl)-.

By focusing on these future research directions, the scientific community can fully exploit the potential of 3-Thiophenecarbonitrile, 4-(bromomethyl)- as a valuable tool for the creation of novel molecules and materials with significant scientific and technological impact.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-thiophenecarbonitrile, 4-(bromomethyl)-, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via bromomethylation of 3-thiophenecarbonitrile derivatives. A common approach involves reacting 4-methyl-3-thiophenecarbonitrile with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent like CCl₄ . Alternatively, nucleophilic substitution using tert-butyl (4-(bromomethyl)benzyl)carbamate with potassium carbonate in acetonitrile (ACN) at 80°C has been effective for analogous bromomethylated heterocycles, achieving ~76% yield after silica gel chromatography . Key factors include:

  • Temperature control : Excessive heat may lead to decomposition of the bromomethyl group.
  • Solvent choice : Polar aprotic solvents (e.g., ACN) enhance reaction rates.
  • Purification : Column chromatography with 10–20% ethyl acetate/hexane gradients effectively isolates the product .

Q. What spectroscopic techniques are critical for characterizing 3-thiophenecarbonitrile, 4-(bromomethyl)-, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The bromomethyl (-CH₂Br) group typically appears as a singlet at ~4.3–4.5 ppm (¹H) and 30–35 ppm (¹³C).
    • The thiophene ring protons resonate between 7.0–7.5 ppm, with deshielding due to the electron-withdrawing nitrile group .
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z ≈ 212–214 (M⁺ for C₆H₄BrNS) and isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2) .
  • IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ confirms the nitrile group, while C-Br stretches appear near 550–650 cm⁻¹ .

Q. How can researchers optimize solubility for reactivity studies in cross-coupling reactions?

Methodological Answer: While solubility data for this specific compound is limited, structurally similar bromomethylated thiophenes dissolve well in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., DCM). For Suzuki-Miyaura couplings:

  • Use DMF/H₂O (9:1) with Pd(PPh₃)₄ as a catalyst .
  • Sonication or heating to 60°C can enhance dissolution .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-thiophenecarbonitrile, 4-(bromomethyl)- derivatives?

Methodological Answer: Single-crystal X-ray diffraction is critical for confirming regiochemistry and bond angles. For example:

  • SHELX refinement : Use SHELXL for small-molecule refinement. The bromomethyl group’s orientation can be validated via anisotropic displacement parameters .
  • Torsion angles : Analyze C-Br bond angles (typically ~109.5°) and thiophene ring planarity to detect distortions caused by steric effects .
  • Data contradiction resolution : If spectral data conflicts with crystallographic results (e.g., unexpected dihedral angles), re-examine crystallization solvents for lattice-induced artifacts .

Q. What strategies mitigate by-product formation during bromomethyl functionalization?

Methodological Answer: Common by-products include di-brominated species or oxidation products. Mitigation approaches:

  • Stoichiometric control : Use 1.1 equivalents of NBS to avoid over-bromination .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the thiophene ring .
  • Chromatographic separation : Employ gradient elution (e.g., 5–30% EtOAc in hexane) to resolve mono- and di-brominated products .

Q. How can computational modeling predict reactivity in electrophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. The nitrile group directs electrophiles to the bromomethyl-adjacent position via resonance effects .
  • Hammett parameters : The σₚ value of the -CN group (-0.66) predicts moderate deactivation of the thiophene ring, favoring meta-substitution in further reactions .
  • MD simulations : Solvent effects (e.g., DCM vs. THF) on transition-state energies can be modeled to optimize reaction conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • Benchmarking : Compare experimental shifts with computed values (e.g., using B3LYP/6-311+G(d,p)). Deviations >0.5 ppm may indicate:
    • Conformational flexibility (e.g., bromomethyl group rotation).
    • Solvent effects (include PCM models in calculations) .
  • Dynamic NMR : Variable-temperature studies can identify fluxional behavior causing peak broadening .

Q. What experimental validations resolve conflicting crystallographic and spectroscopic data?

Methodological Answer:

  • Multi-technique validation : Cross-check X-ray data with IR (bond vibrations) and MS (molecular weight). For example, a crystallographically observed Br···S interaction may explain unexpected IR shifts .
  • Twinned crystals : Use SHELXD to detect twinning and reprocess data if bond lengths/angles conflict with expected values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.